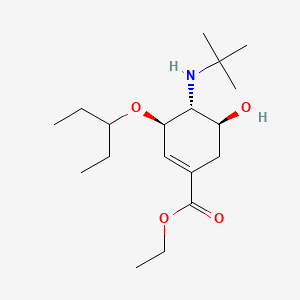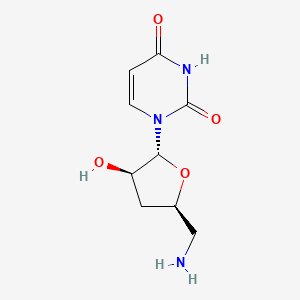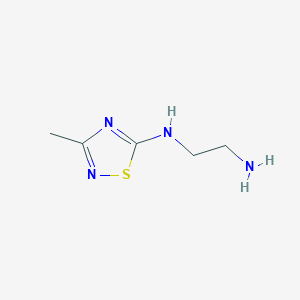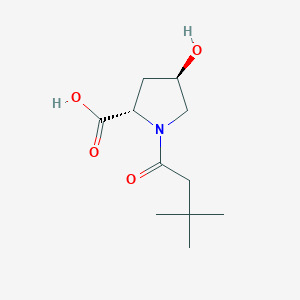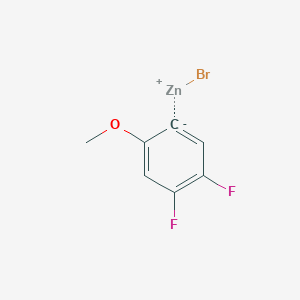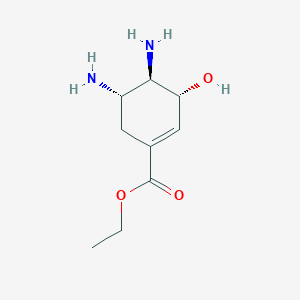
Ethyl (3R,4R,5S)-4,5-diamino-3-hydroxycyclohex-1-ene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (3R,4R,5S)-4,5-diamino-3-hydroxycyclohex-1-ene-1-carboxylate is a chemical compound with a unique structure that includes multiple stereocenters
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3R,4R,5S)-4,5-diamino-3-hydroxycyclohex-1-ene-1-carboxylate typically involves several steps, starting from readily available starting materials. One common synthetic route involves the use of L-serine as a starting material, which undergoes a series of reactions including ring-closing metathesis and diastereoselective Grignard reactions . The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as solvent choice and reaction time, is crucial to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (3R,4R,5S)-4,5-diamino-3-hydroxycyclohex-1-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amine derivatives.
Aplicaciones Científicas De Investigación
Ethyl (3R,4R,5S)-4,5-diamino-3-hydroxycyclohex-1-ene-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of antiviral drugs like oseltamivir.
Synthetic Organic Chemistry: It is used in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.
Biological Studies: Its derivatives are studied for their biological activities and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of Ethyl (3R,4R,5S)-4,5-diamino-3-hydroxycyclohex-1-ene-1-carboxylate involves its interaction with specific molecular targets. For instance, in the case of its derivative oseltamivir, it inhibits the influenza virus neuraminidase enzyme, preventing viral replication and spread . The compound’s structure allows it to fit into the active site of the enzyme, blocking its activity.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl (3R,4R,5S)-4-acetylamino-5-amino-3-hydroxy-cyclohex-1-ene-carboxylic acid ethyl ester
- Ethyl (3R,4R,5S)-4-[acetyl(tert-butyl)amino]-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate hydrochloride
Uniqueness
Ethyl (3R,4R,5S)-4,5-diamino-3-hydroxycyclohex-1-ene-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to serve as a precursor for antiviral drugs highlights its importance in medicinal chemistry.
Propiedades
Fórmula molecular |
C9H16N2O3 |
|---|---|
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
ethyl (3R,4R,5S)-4,5-diamino-3-hydroxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C9H16N2O3/c1-2-14-9(13)5-3-6(10)8(11)7(12)4-5/h4,6-8,12H,2-3,10-11H2,1H3/t6-,7+,8+/m0/s1 |
Clave InChI |
LRJVAWGTXDUBGY-XLPZGREQSA-N |
SMILES isomérico |
CCOC(=O)C1=C[C@H]([C@@H]([C@H](C1)N)N)O |
SMILES canónico |
CCOC(=O)C1=CC(C(C(C1)N)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-(4-Diethylamino-benzylidene)-6,10-dioxa-spiro[4.5]decane-7,9-dione](/img/structure/B14889616.png)
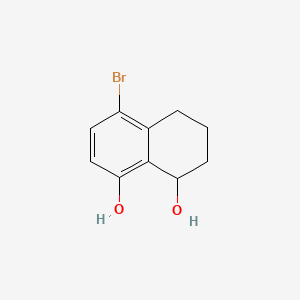
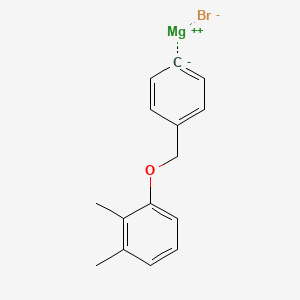
![(6-(Aminomethyl)-2-oxaspiro[3.3]heptan-6-yl)methanol](/img/structure/B14889638.png)
![3-Amino-2-bromo-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14889642.png)
